molecular formula C16H18O4 B091522 Coumurrayin CAS No. 17245-25-9

Coumurrayin

Cat. No.: B091522
CAS No.: 17245-25-9
M. Wt: 274.31 g/mol
InChI Key: CPXPWRXPEOMRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coumurrayin is a naturally occurring coumarin derivative found in various plants, including the root bark of Toddalia asiatica . Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. This compound, like other coumarins, exhibits a range of biological activities and has been studied for its potential therapeutic applications.

Safety and Hazards

When handling Coumurrayin, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Target of Action

Coumurrayin, a derivative of coumarin, primarily targets the Cytochrome P450 2A6 in humans . This enzyme plays a crucial role in the metabolism of various substances, including drugs and toxins, in the human body.

Mode of Action

For instance, some coumarin derivatives have been reported to inhibit the activity of certain enzymes, thereby altering the normal metabolic processes .

Biochemical Pathways

For example, they can undergo metabolism to form 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide . These metabolites may further interact with other biochemical pathways, leading to downstream effects .

Pharmacokinetics

Coumarin, from which this compound is derived, is known to have a rapid absorption and low bioavailability when administered orally . This suggests an extensive first-pass effect. The elimination half-life of coumarin is around 0.80 to 1.02 hours , indicating a relatively fast clearance from the body.

Result of Action

Coumarin and its derivatives have been reported to exhibit various biological activities, including anticoagulant , anti-inflammatory, antimicrobial, antineoplastic, antioxidant, and immunomodulatory effects . These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes and other substances in the body can affect the metabolism and action of this compound . Additionally, factors such as pH, temperature, and the presence of other drugs can also influence the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Coumurrayin can be synthesized through several methods commonly used for coumarin derivatives. Some of the notable synthetic routes include:

Industrial Production Methods

Industrial production of coumarins, including this compound, often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Coumurrayin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound to dihydrocoumarin derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the coumarin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include hydroxylated coumarins, dihydrocoumarins, and various substituted coumarin derivatives.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to coumurrayin include:

Uniqueness of this compound

This compound is unique due to its specific substitution pattern and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-10(2)5-6-11-13(18-3)9-14(19-4)12-7-8-15(17)20-16(11)12/h5,7-9H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXPWRXPEOMRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938160
Record name 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17245-25-9
Record name Coumurrayin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017245259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Coumurrayin
Reactant of Route 2
Reactant of Route 2
Coumurrayin
Reactant of Route 3
Reactant of Route 3
Coumurrayin
Reactant of Route 4
Reactant of Route 4
Coumurrayin
Reactant of Route 5
Reactant of Route 5
Coumurrayin
Reactant of Route 6
Reactant of Route 6
Coumurrayin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.